molecular formula C25H22BrNO4 B12814629 Fmoc-beta-hophe(4-br)-oh

Fmoc-beta-hophe(4-br)-oh

Cat. No.: B12814629
M. Wt: 480.3 g/mol
InChI Key: SZPFLELHTJMABC-UHFFFAOYSA-N
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Description

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is a specialized compound used primarily in the field of organic synthesis. It is a derivative of phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom on the phenyl ring. This compound is often utilized in peptide synthesis and other organic reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves several steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-chloride in the presence of a base like sodium carbonate.

    Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Coupling: The protected and brominated amino acid is then coupled with the desired butyric acid derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would produce a reduced amine derivative.

Scientific Research Applications

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to the presence of the Fmoc protecting group and the bromine atom The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-amino-3-(4-bromo-phenyl)-propionic acid
  • Fmoc-®-3-amino-3-(4-chloro-phenyl)-butyric acid
  • Fmoc-®-3-amino-3-(4-fluoro-phenyl)-butyric acid

Uniqueness

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the butyric acid backbone. This structural configuration imparts distinct reactivity and properties, making it particularly useful in peptide synthesis and other specialized organic reactions.

Properties

IUPAC Name

4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFLELHTJMABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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